molecular formula C11H20N2O2 B1491095 2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097984-12-6

2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1491095
CAS RN: 2097984-12-6
M. Wt: 212.29 g/mol
InChI Key: AASVWQXARZHGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, or CPMTPA, is an organic compound with a wide range of applications in scientific research. CPMTPA is a versatile compound that is used in a variety of biochemical and physiological experiments, and its advantages and limitations make it an attractive option for laboratory use.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of studying analogues of known compounds to understand their biological activity and potential health risks (Ashby et al., 1978).

Piracetam and its Derivatives

The review on piracetam, a nootropic drug, highlights the synthesis and biological activities associated with its derivatives, demonstrating the ongoing interest in modifying chemical structures to enhance therapeutic effects (Dhama et al., 2021).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their wide range of biological activities, including anticancer and anti-inflammatory properties, showcasing the significance of heterocyclic chemistry in drug discovery (Dar & Shamsuzzaman, 2015).

Acetamide and Formamide Derivatives

The toxicological review of acetamide and its derivatives provides critical information on their biological effects and environmental impact, underlining the necessity for thorough evaluation of chemical compounds before widespread use (Kennedy, 2001).

properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVWQXARZHGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2CCOCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 3
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 4
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 5
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

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